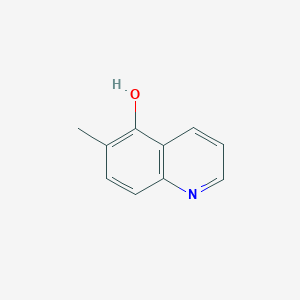

6-Methylquinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methylquinolin-5-ol is a heterocyclic compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is also known by its IUPAC name, 6-methyl-5-quinolinol .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols . For instance, a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives was developed using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3 .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in these processes are diverse and often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes

One study focuses on the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline derivatives. These compounds were investigated for their physicochemical properties and antimicrobial activities against various bacterial strains and fungi, showcasing the pharmacological importance of hydroxyquinolines (K. Patel & H. S. Patel, 2017).

Antimalarial Activity

Research on quinoline derivatives has demonstrated their potential in antimalarial treatments. A study on tebuquine and related compounds highlighted their effectiveness against resistant strains of malaria, showing the importance of quinoline structures in developing antimalarial drugs (L. M. Werbel et al., 1986).

Tubulin Polymerization Inhibition

Several studies have investigated the role of quinoline derivatives in inhibiting tubulin polymerization, a mechanism that could lead to potential anticancer therapies. For example, methoxy-substituted indoles and quinazolines have shown cytostatic activity against cancer cells by disrupting microtubule assembly (R. Gastpar et al., 1998; Xiao-Feng Wang et al., 2014).

Anticancer and Antituberculosis Activity

Hybrid indolo[3,2-c]isoquinoline analogs incorporating pyrimidine and piperazine rings have been synthesized, showing significant activity against bacterial strains, cancer cells, and tuberculosis. Molecular docking studies further support their potential as therapeutic agents (Vaijinath A. Verma et al., 2020).

Anti-Corrosion Activity

Novel 8-hydroxyquinoline derivatives have been synthesized and characterized for their anti-corrosion activity on carbon steel in acidic environments. This research highlights the potential of quinoline derivatives in protecting materials from corrosion, contributing to the field of materials science (Z. Rouifi et al., 2020).

Safety and Hazards

The safety information for 6-Methylquinolin-5-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

While specific future directions for 6-Methylquinolin-5-ol are not mentioned in the retrieved papers, quinoline derivatives have been the subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it can be expected that future research will continue to explore the potential applications of this compound and other quinoline derivatives.

Mecanismo De Acción

Target of Action

6-Methylquinolin-5-ol is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects Quinoline derivatives are known to interact with various targets, including dna gyrase and type iv topoisomerase .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

The downstream effects of these interactions could include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The compound is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor

Result of Action

Given the known mode of action of quinoline derivatives, it is likely that the compound leads to the inhibition of dna synthesis and replication, resulting in the death of bacterial cells .

Action Environment

Like other quinoline derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Methylquinolin-5-ol are not fully understood due to limited research. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structure of the this compound molecule .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

6-methylquinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMNWHYDZZZKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)

![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)

![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)

![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)